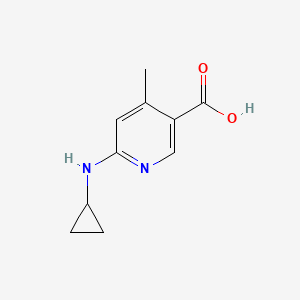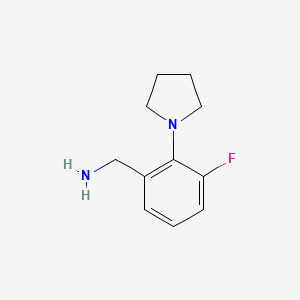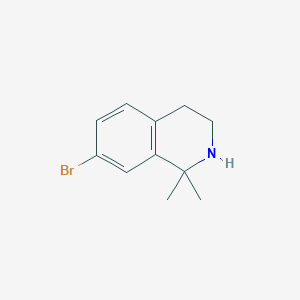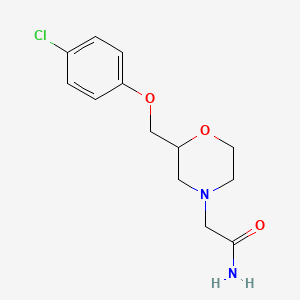
1-(4-Aminobenzofuran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H9NO2.
Métodos De Preparación
The synthesis of 1-(4-Aminobenzofuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzofuran and ethanone derivatives.
Reduction Reaction: The nitro group in 4-nitrobenzofuran is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Acetylation: The resulting 4-aminobenzofuran is then acetylated using acetic anhydride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Aminobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(4-Aminobenzofuran-2-yl)ethanone has several scientific research applications:
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
1-(4-Aminobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
2-Aminobenzofuran: Similar in structure but lacks the ethanone group, leading to different chemical and biological properties.
4-Methylbenzofuran: Contains a methyl group instead of an amino group, resulting in distinct reactivity and applications.
Benzofuran-2-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(4-amino-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,11H2,1H3 |
Clave InChI |
WUTCOGZGQIENKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


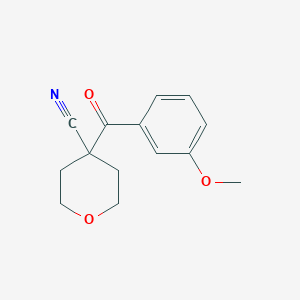
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
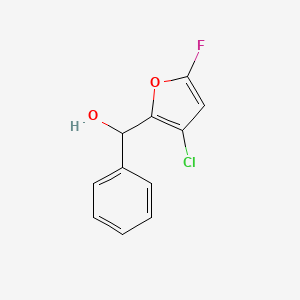
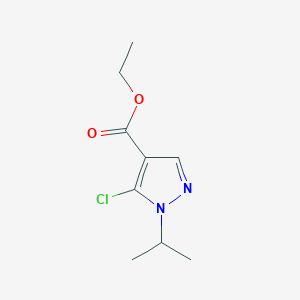

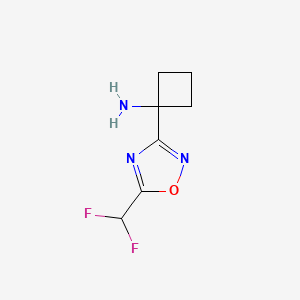
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
